molecular formula C20H36S B052687 3-Hexadecylthiophene CAS No. 119269-24-8

3-Hexadecylthiophene

Cat. No. B052687
M. Wt: 308.6 g/mol
InChI Key: FRVZSODZVJPMKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hexadecylthiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), involves various methodologies, including one-pot synthesis techniques that utilize Ni(dppp)Cl2 as a catalyst. These methods allow for the controlled synthesis of block copolymers, which can self-assemble into well-defined supramolecular structures and exhibit microphase separation in solid state (Wu et al., 2013).

Molecular Structure Analysis

The molecular structure of regioregular P3HT has been elucidated through electron diffraction analysis of epitaxied thin films, revealing a monoclinic unit cell with specific dimensions and a stacking period indicative of the ordered arrangement of the polythiophene backbones (Kayunkid et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-Hexadecylthiophene derivatives, such as their polymerization and copolymerization, lead to materials with significant electrochemical and optical properties. The synthesis of specific oligo(3-hexylthiophene)s and their reactions have been studied for their electronic spectra and cyclic voltammetry, showing potential for electronic applications (Higuchi et al., 1995).

Physical Properties Analysis

The physical properties of 3-Hexadecylthiophene-based polymers, such as P3HT, include solubility in common organic solvents and regio-regularity confirmed by IR and NMR spectroscopy. These polymers exhibit semi-reversible electrochemical behavior, with distinctive anodic and cathodic peaks, and their optical properties are temperature-dependent, showing polaron formation (Calado et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-Hexadecylthiophene-based polymers are closely related to their structure and synthesis method. The molecular dynamics and temperature-dependent optical absorption of regioregulated P3HT, for example, offer insights into the molecular structure and dynamics, indicating transitions induced by the aliphatic side group motion that affect the intermolecular pi-pi interaction (Yazawa et al., 2010).

Scientific Research Applications

  • Thermal Stability and Radiation Effects :

    • Poly(3-hexadecylthiophene) (PHDT) doped with FeCl3 exhibits increased thermal stability when treated with γ-radiation. This stability is due to conformational changes and crosslinking of side alkyls (Szabó, Čík, & Lesńy, 1996).
  • Photophysical Properties in Sol-Gel Composites :

    • Dispersing P3HDT in a polysiloxane polymer network creates luminescent glass composites with properties covering a region of the visible spectrum, indicating potential in photonic applications (Souza, Brondani, Maior, & Azevedo, 2000).
  • Organic Solar Cells and Stability :

    • Poly(3-hexylthiophene) (P3HT), a similar compound, is widely used in organic solar cells. Studies on its photochemical and thermal stability are crucial due to its poor stability under ambient atmosphere, impacting the lifetime of solar cells (Manceau, Rivaton, Gardette, Guillerez, & Lemaître, 2009).
  • Side-chain Crystallization :

    • The crystallization of side chains in poly(3-alkylthiophenes) like P3HDT occurs when alkyl groups contain 12 or more carbon atoms. This influences absorption properties in certain applications (Hsu, Levon, Ho, Myerson, & Kwei, 1993).
  • Nonlinear Optical Susceptibility :

  • P-Dopants for Poly(3-hexylthiophene) :

  • Charge Transport Properties :

    • Research on poly(3-hexylthiophene) derivatives has explored how chemical substitutions can affect charge transport properties, which is critical for its use in electronic devices (Oliveira & Lavarda, 2016).
  • Voltage-Controlled Molecular Release :

    • Poly(3-hexylthiophene) can be used for low-voltage-controlled molecular release, potentially revolutionizing drug delivery systems (Liu, Fu, Li, Li, Law, Chen, & Yan, 2017).
  • Hybrid Solar Cells :

Safety And Hazards

3-Hexadecylthiophene is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-hexadecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21-19-20/h17-19H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVZSODZVJPMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119716-70-0
Record name Thiophene, 3-hexadecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119716-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10377811
Record name 3-hexadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexadecylthiophene

CAS RN

119269-24-8
Record name 3-hexadecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119269-24-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
L Demenicis, ASL Gomes, DV Petrov, CB de Araújo… - JOSA B, 1997 - opg.optica.org
We performed Z-scan measurements to investigate the optical nonlinearity of poly(3-hexadecylthiophene) in a chloroform solution. Values for the real and the imaginary parts of the …
Number of citations: 18 opg.optica.org
JC Macêdo-Fonsêca, IS Silva, RM Souto-Maior - Synthetic metals, 2009 - Elsevier
… In this paper we report the preparation and structural studies of nanocomposites of poly(3-hexadecylthiophene) (PHDT) with an organophilic montmorillonite by the solvent cast method (…
Number of citations: 6 www.sciencedirect.com
ASL Gomes, L Demenicis, DV Petrov… - Applied physics …, 1996 - aip.scitation.org
… to measure the time response and the value of the nondiagonal component of the third‐order nonlinear susceptibility of a chloroform solution of poly (3‐hexadecylthiophene). In addition…
Number of citations: 24 aip.scitation.org
L Szabo, G Čík, J Sitek, M Seberíni - Synthetic metals, 1997 - Elsevier
The γ-radiation influence on the thermal stability of poly (3-hexadecylthiophene) (PHDT) doped with FeCl 3 in the surrounding atmosphere of selected gases (O 2 , SO 2 (NO 2 ) and …
Number of citations: 6 www.sciencedirect.com
L Szabo, G Čík, J Lesný - Synthetic metals, 1996 - Elsevier
The γ-radiation influence on the thermal stability of poly(3-hexadecylthiophene) (PHDT) doped with FeCl 3 has been studied. The polymer treated by γ-radiation has increased thermal …
Number of citations: 18 www.sciencedirect.com
A Vaz, CG delos Santos, CP De Melo - Synthetic metals, 1999 - Elsevier
Electroluminescent Devices Made of LB Deposited Poly(3-Hexadecylthiophene)* … Electroluminescent Devices Made of LB Deposited Poly(3-Hexadecylthiophene) …
Number of citations: 3 www.sciencedirect.com
G Čík, J Lesný, T Lacko - Journal of radioanalytical and nuclear …, 1992 - akjournals.com
The influence of gamma -radiation on the structure of Langmuir-Blodgett (LB) layers of poly (3-hexadecylthiophene) in mixtures containing stearic and linolenic acids has been studied. …
Number of citations: 3 akjournals.com
AV Cavalcanti, CG dos Santos… - … Materials and Devices, 1998 - spiedigitallibrary.org
… preliminary results of the preparation and characterization steps of a LED consisting of an ITO covered glass substrate as the anode, an active layer of poly(3-hexadecylthiophene) (…
Number of citations: 1 www.spiedigitallibrary.org
CG Dos Santos, CP De Melo, RS Maior - Synthetic Metals, 1995 - Elsevier
… are used for the structural investigation of Langmuir-Blodgett films resulting from the mixture of different relative concentrations of chemically synthesized poly-3-hexadecylthiophene (…
Number of citations: 10 www.sciencedirect.com
G Čík, L Szabo, J Merašický - Journal of radioanalytical and nuclear …, 1996 - akjournals.com
… In our previous works our objective was to study the thermal stability of poly(3-hexadecylthiophene) (PHDT) doped with FeCI 3 after y-radiation treatment I'2. it was found that y-radiation …
Number of citations: 7 akjournals.com

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